2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-11-3-4(2-10-11)5(12)6(7,8)9/h2-3,5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFCPGUHEHHGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of N-methylpyrazole Derivatives
- Starting Material: 1-Methyl-1H-pyrazole-4-carboxaldehyde or 1-methyl-1H-pyrazole-4-yl derivatives.
- Method:
- React the aldehyde with hydrazine hydrate under controlled conditions to form the corresponding hydrazone intermediate.
- Cyclization of the hydrazone yields the pyrazole core, as demonstrated in literature where hydrazine hydrate reacts with ethyl trifluoroacetate derivatives to produce pyrazoles with high regioselectivity.
- Purify via recrystallization or chromatography.
Step 2: Introduction of the Trifluoromethyl Group
- Method:
- Use electrophilic trifluoromethylation agents such as Togni's reagent or trifluoromethyl sulfonates to introduce the CF₃ group at the 2-position of the pyrazole ring.
- Alternatively, employ nucleophilic trifluoromethyl sources (e.g., Ruppert-Prakash reagent) under basic conditions.
- This step is critical and often optimized to favor regioselectivity at the 2-position, as shown in patent literature where regioselective trifluoromethylation of pyrazoles was achieved.
Step 3: Functionalization to the Ethan-1-ol Side Chain
- Method:
- Perform a nucleophilic addition or substitution at the pyrazole's 4-position to attach the ethan-1-ol moiety bearing the trifluoromethyl group.
- This can be achieved via oxidation of a precursor methyl group or through a Grignard-type addition to a suitable intermediate.
- The hydroxyl group can be introduced by hydroboration-oxidation or via reduction of a suitable precursor ester or ketone.
Synthesis via Cross-Coupling and Hydroxylation Strategies
Overview:
This method leverages cross-coupling reactions to assemble the core structure, followed by hydroxylation to install the ethan-1-ol fragment.
Step 1: Synthesis of 1-Methyl-1H-pyrazol-4-yl Precursors
- Starting Material: 1-Methyl-1H-pyrazole-4-carboxaldehyde or similar derivatives.
- Method:
- Use established synthetic routes involving condensation of hydrazines with β-dicarbonyl compounds, as described in recent patents and research articles.
Step 2: Regioselective Trifluoromethylation
- Method:
- Conduct trifluoromethylation using reagents like Togni's reagent or trifluoromethyl iodide in the presence of copper or silver catalysts.
- The regioselectivity at the 2-position is optimized through reaction conditions and choice of catalysts.
Step 3: Cross-Coupling to Attach the Ethan-1-ol Chain
- Method:
- Use palladium-catalyzed Suzuki or Sonogashira coupling to attach a suitable vinyl or alkynyl precursor bearing the hydroxyl group.
- Followed by hydrogenation or hydroboration-oxidation to convert the chain into the ethan-1-ol functionality.
Specific Conditions and Data Summary
| Step | Reagents | Catalysts | Solvents | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate | - | Ethanol or water | Reflux | 80-90% | High regioselectivity |
| Trifluoromethylation | Trifluoromethylating agent (e.g., Togni's reagent) | Copper or silver salts | Acetonitrile or dichloromethane | Room temp to reflux | 70-85% | Regioselective at 2-position |
| Hydroxylation | Hydroboration-oxidation | - | THF/H₂O | 0°C to room temp | 75-90% | Converts alkynyl or vinyl intermediates |
Notes and Considerations
- Selectivity: Achieving regioselectivity for trifluoromethylation at the 2-position of the pyrazole ring is critical. Use of specific catalysts and reaction conditions, as documented in patent literature, enhances regioselectivity and yield.
- Purification: Typically involves column chromatography, recrystallization, or distillation, depending on the intermediates' polarity and stability.
- Reaction Optimization: Parameters such as temperature, solvent, catalyst loading, and reagent equivalents are optimized based on scale and desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethanone.
Reduction: Formation of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol serves as a building block for more complex molecules. Its trifluoromethyl group enhances the lipophilicity of derivatives, making them valuable in drug design and material science.
Biology
The compound is investigated as a biochemical probe due to its ability to interact with various biological targets. The structural features allow it to penetrate cellular membranes effectively, facilitating studies on enzyme activity and receptor interactions.
Medicine
Research has highlighted several potential therapeutic properties:
Anti-inflammatory Activity:
Studies indicate that derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, crucial in inflammatory pathways. For example, certain pyrazole derivatives have shown IC50 values between 0.034 to 0.052 μM against COX enzymes .
Antimicrobial Activity:
The compound has demonstrated effectiveness against various bacterial strains. The presence of the trifluoromethyl group may enhance interactions with microbial targets, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition:
Research suggests selective inhibition of COX-2 over COX-1 by certain derivatives, indicating a favorable safety profile concerning gastrointestinal side effects .
Industry
In industrial applications, this compound is utilized in developing specialty chemicals and materials. Its unique properties make it suitable for formulating high-performance coatings and additives.
Case Study 1: Anti-inflammatory Mechanism
A study focusing on the anti-inflammatory properties of pyrazole derivatives demonstrated that compounds similar to this compound effectively inhibited COX enzymes. The mechanism involved competitive inhibition at the active site, leading to reduced prostaglandin synthesis and inflammation .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the trifluoromethyl group significantly enhanced antibacterial efficacy compared to non-fluorinated analogs .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Ketone vs. Alcohol Derivatives
- 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one : Replacing the hydroxyl group with a ketone (C=O) eliminates hydrogen-bonding capacity, reducing solubility in polar solvents. This derivative is more lipophilic (logP increased by ~1.5) and may exhibit faster metabolic clearance due to carbonyl reactivity .
- 2-(1-Methyl-1H-pyrazol-4-yl)ethanol: Lacks the trifluoromethyl group, resulting in lower molecular weight (126.16 g/mol vs. 194.13 g/mol) and higher polarity.
Halogen-Substituted Analogs
- 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol: Chlorine substituents increase steric bulk and molecular weight (227.48 g/mol) compared to the trifluoro derivative. The stronger C–Cl bond may reduce metabolic dehalogenation rates, prolonging half-life in biological systems .
Substituent Effects on Aromatic Systems
Pyrazole vs. Pyrrole Derivatives
- 2,2,2-Trifluoro-1-[5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-ol : Replacing pyrazole with pyrrole eliminates one nitrogen atom, reducing aromatic heteroatom interactions. This pyrrole derivative fluoresces at 662 nm (quantum yield Φ = 0.61), suggesting extended conjugation compared to pyrazole-based analogs .
- 1-Methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole : Incorporates an indole system, enabling π-stacking and intramolecular C–H···F interactions. The dihedral angle between indole rings (52.13°) highlights conformational flexibility absent in rigid pyrazole derivatives .
Additional Functional Modifications
Amino and Ester Derivatives
- (2R)-2-Amino-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol: The amino group enhances water solubility (predicted logP reduction by ~1.2) and introduces chirality, which is critical for enantioselective biological activity (e.g., enzyme inhibition) .
- Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate : Esterification of the hydroxyl group increases lipophilicity (logP = 2.8) and may improve membrane permeability in drug delivery applications .
Data Tables
Table 1. Structural and Physical Properties of Selected Analogs
Research Findings and Trends
- Synthetic Accessibility : NaBH₄ reduction of trifluoroacetyl precursors is a common route for alcohol derivatives, while ketones are obtained via Friedel-Crafts acylation .
- Biological Relevance: Pyrazole-based trifluoroethanol derivatives show promise in antifungal and anti-inflammatory applications due to their ability to modulate enzyme active sites via hydrogen bonding and hydrophobic interactions .
- Material Science : Fluorinated pyrazoles are utilized in OLEDs and sensors, leveraging their stability and tunable fluorescence .
Biological Activity
Overview
2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (CAS No. 1226507-40-9) is a chemical compound characterized by its trifluoromethyl group and a pyrazole ring structure. With the molecular formula C6H7F3N2O, this compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The biological activity of this compound is largely attributed to its structural features:
- Trifluoromethyl Group : This enhances lipophilicity, facilitating cellular membrane penetration.
- Pyrazole Ring : Known for interacting with various biological targets, including enzymes and receptors, potentially modulating their activity.
These interactions can lead to significant biological effects such as enzyme inhibition and receptor modulation, which are critical in therapeutic applications.
Biological Activities
Research has identified several key biological activities associated with this compound:
1. Anti-inflammatory Activity
- Studies have shown that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.
- A comparative study reported that certain pyrazole derivatives had IC50 values ranging from 0.034 to 0.052 μM against COX enzymes, indicating potent anti-inflammatory potential .
2. Antimicrobial Activity
- The compound has been explored for its antimicrobial properties. Pyrazole derivatives are often tested against various bacterial strains, showing varying levels of effectiveness. The presence of the trifluoromethyl group may enhance the compound's interaction with microbial targets.
3. Enzyme Inhibition
- The mechanism of action includes the inhibition of specific enzymes involved in inflammatory pathways. For example, studies indicate that certain derivatives can selectively inhibit COX-2 over COX-1, suggesting a favorable safety profile concerning gastrointestinal side effects .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Antimicrobial | Bacterial inhibition | |
| Enzyme inhibition | Selective COX-2 |
Case Study: Anti-inflammatory Efficacy
A recent study investigated the anti-inflammatory efficacy of several pyrazole derivatives including this compound using a carrageenan-induced rat paw edema model. The results indicated significant edema inhibition percentages compared to standard anti-inflammatory drugs like diclofenac .
Case Study: Safety Profile
Histopathological evaluations were conducted on rats treated with selected pyrazole compounds to assess gastric safety. Findings suggested minimal degenerative changes in vital organs, indicating a promising safety profile for further development .
Q & A
Q. Answer :
- Directing groups : The N1-methyl group directs electrophilic substitution to C4.
- Transition-metal catalysis : Use Pd-mediated C-H activation to target specific positions.
- Microwave-assisted synthesis : Enhances reaction rates and selectivity (e.g., 100°C, 30 min).
Validate outcomes via HSQC/HMBC NMR correlations and SCXRD. Computational tools (DFT) predict reactive sites by analyzing frontier molecular orbitals .
Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties?
Q. Answer :
- Solubility : Increased hydrophobicity limits aqueous solubility but enhances compatibility with DCM or THF.
- Thermal stability : DSC/TGA shows melting points >150°C due to strong C-F···H and π-stacking interactions.
- Crystallinity : Fluorine’s high electronegativity promotes dense crystal packing, aiding SCXRD analysis .
Advanced: What computational methods predict intermolecular interactions in its crystal lattice?
Q. Answer :
- Hirshfeld surfaces : Visualize close contacts (e.g., F···H, O-H···N) using CrystalExplorer.
- Energy frameworks : Quantify electrostatic/dispersive contributions to lattice energy.
- Periodic DFT : Simulate packing motifs and compare with experimental SCXRD data (e.g., CCDC entries). For polar crystals, assess dipole alignment using charge-density analysis .
Basic: What purification methods are suitable for isolating this compound?
Q. Answer :
- Recrystallization : Use ethanol/water mixtures to exploit differential solubility.
- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).
- Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal decomposition .
Advanced: How to optimize reaction yields in large-scale synthesis?
Q. Answer :
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., CF group introduction).
- Design of Experiments (DoE) : Screen parameters (temperature, catalyst loading) via response surface methodology.
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progression and intermediates .
Basic: What safety precautions are critical when handling this compound?
Q. Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential volatile byproducts (e.g., fluorinated alcohols).
- Waste disposal : Neutralize acidic/basic residues before aqueous disposal .
Advanced: How to assess metabolic stability in biological studies?
Q. Answer :
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- CYP450 inhibition screening : Use fluorogenic substrates to evaluate isoform-specific interactions (e.g., CYP3A4).
- Computational ADMET : Predict pharmacokinetics using software like Schrödinger’s QikProp .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
